molecular formula C7H4Cl2F3P B14752684 [4-(Trifluoromethyl)phenyl]phosphonous dichloride CAS No. 774-99-2

[4-(Trifluoromethyl)phenyl]phosphonous dichloride

Cat. No.: B14752684
CAS No.: 774-99-2
M. Wt: 246.98 g/mol
InChI Key: DALMQJYPICNZOY-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]phosphonous dichloride is a chemical compound with the molecular formula C7H5Cl2F3P. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a phosphonous dichloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)phenyl]phosphonous dichloride typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to a temperature of around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the efficiency of the process. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)phenyl]phosphonous dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form [4-(Trifluoromethyl)phenyl]phosphonic acid.

    Reduction: Reduction reactions can convert the compound into [4-(Trifluoromethyl)phenyl]phosphine.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: [4-(Trifluoromethyl)phenyl]phosphonic acid

    Reduction: [4-(Trifluoromethyl)phenyl]phosphine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[4-(Trifluoromethyl)phenyl]phosphonous dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein phosphorylation.

    Industry: The compound is used in the production of agrochemicals and flame retardants.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)phenyl]phosphonous dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This can lead to the disruption of cellular processes and ultimately result in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Trifluoromethyl)phenyl]methylphosphonic acid
  • Trifluoromethyl phenyl sulfone

Uniqueness

Compared to similar compounds, [4-(Trifluoromethyl)phenyl]phosphonous dichloride is unique due to its dichloride functional group, which allows for a wider range of chemical reactions and modifications

Properties

IUPAC Name

dichloro-[4-(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3P/c8-13(9)6-3-1-5(2-4-6)7(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMQJYPICNZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628948
Record name [4-(Trifluoromethyl)phenyl]phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-99-2
Record name [4-(Trifluoromethyl)phenyl]phosphonous dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)phenyl]phosphonous dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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